molecular formula C25H26N4O4 B3005236 N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-65-0

N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3005236
CAS No.: 921576-65-0
M. Wt: 446.507
InChI Key: SCNGYOUMZMRBPB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core. Its structure includes:

  • A 5-ethyl group at the 5-position of the pyrazolo-pyridine ring.
  • A 2-phenyl substituent enhancing aromatic interactions.
  • A carboxamide group at the 7-position, linked to a 3,4-dimethoxyphenethyl side chain, which may influence lipophilicity and receptor binding .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-28-15-19(23-20(16-28)25(31)29(27-23)18-8-6-5-7-9-18)24(30)26-13-12-17-10-11-21(32-2)22(14-17)33-3/h5-11,14-16H,4,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNGYOUMZMRBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its biochemical interactions, cellular effects, and research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazolo[4,3-c]pyridine core with various functional groups that contribute to its unique chemical properties. Its molecular formula is C26H28N4O4C_{26}H_{28}N_{4}O_{4} with a molecular weight of approximately 460.534 g/mol .

Enzyme Inhibition

One of the significant biochemical activities of this compound is its interaction with bromodomain-containing protein 4 (BRD4). It binds to the N-terminal bromodomain of BRD4, inhibiting its activity. This interaction is crucial as BRD4 plays a role in regulating gene expression and is implicated in various cancers .

Modulation of Signaling Pathways

The compound has shown potential in modulating key signaling pathways involved in cell proliferation and apoptosis. In cancer cell lines, it has been observed to inhibit cell proliferation and induce apoptosis through the regulation of cell cycle-related proteins and transcription factors .

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study Cell Line Effect Observed Mechanism
Study 1MCF-7 (Breast Cancer)Inhibition of proliferationInduction of apoptosis via caspase activation
Study 2A549 (Lung Cancer)Cell cycle arrest at G1 phaseModulation of cyclin D1 expression
Study 3RAW 264.7 (Macrophages)Reduced inflammatory cytokine productionInhibition of NF-kB pathway

In Vivo Studies

Preclinical studies have shown promising results regarding the efficacy of this compound in animal models:

  • Tumor Xenograft Model : Administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Inflammation Model : The compound demonstrated a marked decrease in edema and inflammatory markers in a carrageenan-induced paw edema model.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps that typically include the formation of the pyrazole ring followed by the introduction of various substituents. The general synthetic route may involve:

  • Formation of the Pyrazole Core : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the 3,4-dimethoxyphenethyl group and other substituents can be accomplished via nucleophilic substitution or coupling reactions.
  • Carboxamide Formation : The final step involves converting a suitable intermediate into the carboxamide form.

Biological Activities

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine have exhibited a range of biological activities:

Anticancer Activity

Studies have shown that pyrazolo[4,3-c]pyridine derivatives can inhibit various cancer cell lines. For instance:

  • EGFR Kinase Inhibition : Compounds related to this class have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancers. Some derivatives demonstrated significant inhibition at low micromolar concentrations .

Antifungal Properties

Certain derivatives have shown moderate antifungal activities against pathogenic fungi. For example:

  • In Vitro Assays : A series of pyrazole derivatives were tested against fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds exhibiting over 50% inhibition at specific concentrations .

Antimicrobial Effects

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives:

Structural FeatureActivity Implication
Dimethoxy Substituents Enhance lipophilicity and bioavailability
Carboxamide Group Essential for biological activity and receptor binding
Phenyl Ring Substitution Influences selectivity and potency against targets

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that specific pyrazole derivatives could induce apoptosis in human cancer cell lines (e.g., MCF-7 and A549), showing a mechanism similar to established chemotherapeutic agents .
  • Multicomponent Synthesis :
    • Research highlighted a multicomponent reaction approach to synthesize novel pyrazolo derivatives with noted antibacterial activities . This method simplifies the synthesis while enhancing yield and diversity.

Comparison with Similar Compounds

Key Observations :

  • The 5-ethyl group balances steric bulk and conformational flexibility compared to 5-methyl (shorter) or 5-propyl (longer) analogs .
  • Replacement of the carboxamide with an ethyl ester (as in ) reduces hydrogen-bonding capacity, which may affect target affinity or metabolic stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.